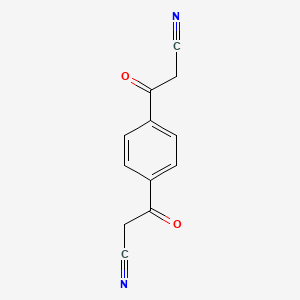
1,4-DI(Cyanoacetyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-DI(Cyanoacetyl)benzene, also known as 3,3’-(1,4-phenylene)bis(3-oxopropanenitrile), is an organic compound with the molecular formula C12H8N2O2. It is characterized by the presence of two cyanoacetyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
1,4-DI(Cyanoacetyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl terephthalate with acetonitrile in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 100°C for 2 hours. The reaction mixture is then cooled, filtered, and washed with petroleum ether to obtain the desired product . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .
Analyse Des Réactions Chimiques
1,4-DI(Cyanoacetyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium hydride, DMF, and acetonitrile. Major products formed from these reactions include 3-oxopropanenitrile derivatives .
Applications De Recherche Scientifique
1,4-DI(Cyanoacetyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-DI(Cyanoacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl functional groups. These groups enable the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
1,4-DI(Cyanoacetyl)benzene can be compared with other similar compounds, such as:
- 1,4-Diacetylbenzene
- Benzoylacetonitrile
- 4-Acetylbenzaldehyde
- 4-n-Propylpropiophenone
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of cyanoacetyl groups in this compound makes it unique and versatile in various chemical reactions .
Propriétés
Numéro CAS |
4640-70-4 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3-[4-(2-cyanoacetyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2 |
Clé InChI |
UGDGBJUIWOFRND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


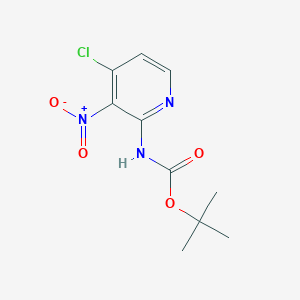
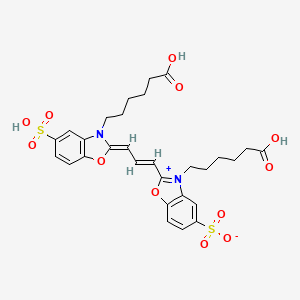



![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
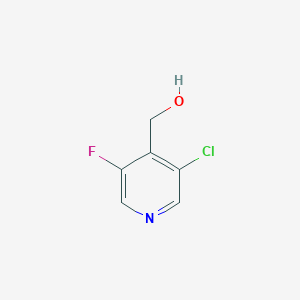
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)



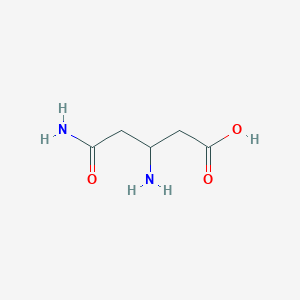
![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
